molecular formula C14H11NO B11536452 3,7-Dimethyl-9H-indeno[2,1-c]pyridin-9-one

3,7-Dimethyl-9H-indeno[2,1-c]pyridin-9-one

Cat. No.: B11536452
M. Wt: 209.24 g/mol
InChI Key: UQHJHBSEYIOLIB-UHFFFAOYSA-N
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Description

3,7-Dimethyl-9H-indeno[2,1-c]pyridin-9-one is a heterocyclic compound that features a fused indene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-9H-indeno[2,1-c]pyridin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted indene and a pyridine derivative, the cyclization can be induced using strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-9H-indeno[2,1-c]pyridin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the aromatic ring, using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3,7-Dimethyl-9H-indeno[2,1-c]pyridin-9-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the materials science industry, this compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

Mechanism of Action

The mechanism by which 3,7-Dimethyl-9H-indeno[2,1-c]pyridin-9-one exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways involved can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    9H-Indeno[2,1-c]pyridin-9-one: Lacks the methyl groups at positions 3 and 7, which can affect its reactivity and applications.

    3,5,7-Trimethyl-9H-indeno[2,1-c]pyridin-9-one:

    1,4,6-Trimethyl-9H-indeno[2,1-c]pyridin-9-one: Another methylated derivative with different substitution patterns affecting its reactivity.

Uniqueness

3,7-Dimethyl-9H-indeno[2,1-c]pyridin-9-one is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields.

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3,7-dimethylindeno[2,1-c]pyridin-9-one

InChI

InChI=1S/C14H11NO/c1-8-3-4-10-11-6-9(2)15-7-13(11)14(16)12(10)5-8/h3-7H,1-2H3

InChI Key

UQHJHBSEYIOLIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2=O)C=NC(=C3)C

Origin of Product

United States

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